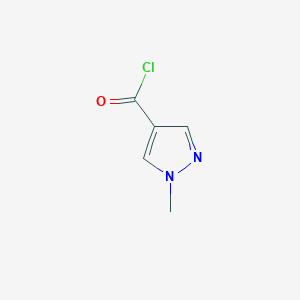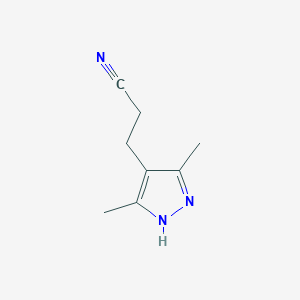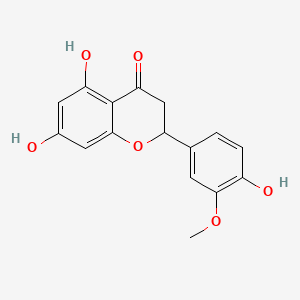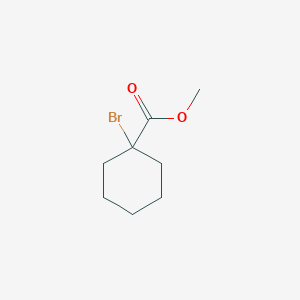
Cloruro de 1-metil-1H-pirazol-4-carbonilo
Descripción general
Descripción
1-Methyl-1H-pyrazole-4-carbonyl chloride (MPCC) is an organochloride compound that has a wide range of applications in organic synthesis and chemical research. It is a versatile reagent that has been used in the synthesis of various organic compounds, including heterocycles, amines, and amino acids. MPCC is also used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its unique properties make it an attractive choice for many applications in the laboratory.
Aplicaciones Científicas De Investigación
Bloques de construcción químicos
“Cloruro de 1-metil-1H-pirazol-4-carbonilo” se clasifica dentro de Bloques de construcción químicos . Se utiliza en diversas reacciones químicas debido a su estructura y propiedades únicas .
Investigación en ciencias de la vida
Este compuesto se utiliza en Investigación en ciencias de la vida . A menudo se utiliza en experimentos que requieren propiedades químicas específicas .
Preparación de aminotiazoles
Se utiliza como reactivo para la preparación de aminotiazoles . Estos se utilizan como moduladores de la γ-secretasa .
Posibles inhibidores de JAK2
El compuesto se utiliza en la síntesis de amino-pirido-indol-carboxamidas , que son posibles inhibidores de JAK2 para la terapia de trastornos mieloproliferativos .
Inhibidores de la señalización TGF-β1 y A activa
Participa en la preparación de derivados de piridina , que actúan como inhibidores de la señalización TGF-β1 y A activa .
Inhibidores de la cinasa c-Met
“this compound” se utiliza en la síntesis de análogos de MK-2461 , que son inhibidores de la cinasa c-Met para el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
1-Methyl-1H-pyrazole-4-carbonyl chloride is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . .
Mode of Action
It’s known that pyrazole derivatives have shown diverse biological activities, including antileishmanial and antimalarial effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative . This suggests that 1-Methyl-1H-pyrazole-4-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
It’s known that the compound is classified as hazardous under the hazardous products regulations, indicating that it may have significant toxic effects .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that it likely has a cytotoxic effect on the leishmania and plasmodium parasites .
Action Environment
It’s known that the compound reacts violently with water and releases gases which are toxic if inhaled . This suggests that the compound’s action, efficacy, and stability might be significantly influenced by the presence of water and other environmental factors.
Análisis Bioquímico
Biochemical Properties
1-Methyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of pyrazole derivatives. These interactions often involve nucleophilic substitution reactions where the carbonyl chloride group is replaced by nucleophiles such as amines or alcohols. The compound’s reactivity is attributed to the electron-withdrawing nature of the carbonyl chloride group, which makes the pyrazole ring more susceptible to nucleophilic attack .
Cellular Effects
1-Methyl-1H-pyrazole-4-carbonyl chloride has been observed to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites. The compound’s impact on cell signaling pathways can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-Methyl-1H-pyrazole-4-carbonyl chloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s ability to form covalent bonds with nucleophilic residues in enzymes, such as serine or cysteine, can lead to enzyme inhibition. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-pyrazole-4-carbonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade when exposed to moisture or high temperatures. Long-term studies have shown that its effects on cellular function can persist, with some changes in cellular metabolism and gene expression observed over extended periods .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-pyrazole-4-carbonyl chloride in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .
Metabolic Pathways
1-Methyl-1H-pyrazole-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. Its interactions with enzymes such as cytochrome P450 can influence its metabolism and the formation of reactive intermediates .
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-pyrazole-4-carbonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-pyrazole-4-carbonyl chloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
1-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBQLJPRXPVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390389 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79583-19-0 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-1H-pyrazole-4-carbonyl chloride in the synthesis of novel antifungal agents?
A1: 1-Methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in synthesizing a series of novel pyrazol-4-amide derivatives. The research paper [] highlights its reaction with various amines, resulting in the formation of fourteen new compounds (6a-6g, 7a-7g). These synthesized compounds demonstrated varying degrees of antifungal activity against plant pathogenic fungi. This finding suggests that 1-Methyl-1H-pyrazole-4-carbonyl chloride plays a vital role in creating potentially valuable antifungal agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in the synthesized pyrazol-4-amide derivatives?
A2: While the research paper [] doesn't delve into specific SAR details, it observes that the synthesized compounds (6a-6g, 7a-7g) exhibited different levels of antifungal activity. This observation implies that the variations in the amine substituents attached to the 1-Methyl-1H-pyrazole-4-carbonyl chloride core significantly influence the antifungal potency. Further investigation into the specific structural features contributing to enhanced activity could guide the development of more potent antifungal agents derived from this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)

![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)





![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B1351622.png)
